molecular formula C15H15N3S B1415728 5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105191-66-9

5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1415728
M. Wt: 269.4 g/mol
InChI Key: PUFFZOJFOAUKJN-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (DMPBT) is a heterocyclic compound of the benzothiazole family. It is a colorless solid that is widely used in a variety of scientific and industrial applications. The compound is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a stabilizing agent in pharmaceuticals. In addition, DMPBT has been studied for its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Derivative Formation

  • The synthesis of 1,3-benzothiazol-2(3H)-one derivatives showcases a process involving acylation and alkylation leading to the creation of substituted derivatives. This method highlights the chemical's versatility in forming structurally diverse compounds, potentially applicable to 5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine for the development of novel derivatives with varied biological or chemical properties (Velikorodov et al., 2011).

Catalysis and Chemical Reactions

  • Research into diiron(III) complexes with tridentate 3N ligands, including compounds with pyridin-2-ylmethyl groups, as functional models for methane monooxygenases, demonstrates their effectiveness in hydroxylation of alkanes. This suggests potential catalytic applications of 5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine in facilitating similar oxidative transformations (Sankaralingam & Palaniandavar, 2014).

Photophysical Studies

  • Studies on platinum(II) complexes with pyridyl-substituted benzimidazole ligands, related to the structural motif of 5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, reveal luminescent properties. Such research indicates the potential for developing novel luminescent materials or sensors based on the photophysical characteristics of this compound (Destefano & Geiger, 2017).

Complexation and Coordination Chemistry

  • The specificity of zinc(II), magnesium(II), and calcium(II) complexation by compounds with pyridin-2-yl and benzothiazol-2-yl groups has been examined, suggesting applications in coordination chemistry and metal ion sensing. The ability to form complexes with metal ions could make 5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine a valuable ligand in developing new metal-organic frameworks or catalytic systems (Matczak-Jon et al., 2010).

Antioxidant Properties

  • The synthesis of pyrazolopyridine derivatives and their evaluation for antioxidant activity indicate a potential research avenue for 5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. Investigating its antioxidant properties could contribute to the development of novel antioxidants for pharmaceutical or material science applications (Gouda, 2012).

properties

IUPAC Name

5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-10-7-13-14(8-11(10)2)19-15(18-13)17-9-12-5-3-4-6-16-12/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFFZOJFOAUKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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